Cannabitriol

Catalog No.
S640693
CAS No.
11003-36-4
M.F
C21H30O4
M. Wt
346.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabitriol

CAS Number

11003-36-4

Product Name

Cannabitriol

IUPAC Name

6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C21H30O4/c1-5-6-7-8-13-11-15(22)18-16(12-13)25-20(2,3)14-9-10-21(4,24)19(23)17(14)18/h11-12,19,22-24H,5-10H2,1-4H3

InChI Key

ZLYNXDIDWUWASO-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O

Synonyms

cannabitriol

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O

The exact mass of the compound Cannabitriol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cannabitriol, often abbreviated as CBT, is a lesser-known cannabinoid found in the Cannabis sativa plant. It was first identified in 1966 by researchers Obata and Ishikawa, with its chemical structure elucidated later by Chan et al. in 1976. Cannabitriol is structurally similar to tetrahydrocannabinol, the primary psychoactive component of cannabis, but it is typically present in much lower concentrations within the plant. Recent interest in cannabitriol has emerged due to its potential therapeutic effects and unique properties compared to other cannabinoids.

Cannabitriol can undergo various chemical transformations, particularly under acidic conditions. For instance, it can be synthesized from cannabidiol through intramolecular cyclization reactions facilitated by acids. These reactions can lead to the formation of other cannabinoids, including tetrahydrocannabinol isomers. The reactivity of cannabitriol is influenced by factors such as temperature and pH, which can alter the pathways and products formed during these reactions .

While research on the biological activity of cannabitriol is still in its infancy, preliminary studies suggest it may possess anti-inflammatory and neuroprotective properties. It is believed that cannabitriol interacts with the endocannabinoid system, although its exact mechanisms of action remain unclear. Unlike tetrahydrocannabinol, which is known for its psychoactive effects, cannabitriol does not appear to produce significant psychoactive responses, making it a subject of interest for therapeutic applications without the associated high .

Cannabitriol can be synthesized through several methods:

  • Extraction from Cannabis: Cannabitriol can be isolated from cannabis plants using various extraction techniques such as supercritical CO2 extraction or solvent extraction.
  • Chemical Transformation: Cannabidiol can be converted into cannabitriol through acid-catalyzed reactions that promote cyclization and rearrangement of its molecular structure.
  • Biosynthesis: Understanding the biosynthetic pathways of cannabinoids may also provide insights into producing cannabitriol through biotechnological methods involving genetic engineering of cannabis plants .

Research on the interactions of cannabitriol with other cannabinoids and receptors in the endocannabinoid system is limited but ongoing. Studies suggest that it may modulate the effects of other cannabinoids like tetrahydrocannabinol and cannabidiol, potentially enhancing their therapeutic benefits while mitigating adverse effects. Further investigation into these interactions will be crucial for understanding the full pharmacological profile of cannabitriol .

Cannabitriol shares structural similarities with several other cannabinoids, which include:

Compound NameStructure SimilarityUnique Properties
TetrahydrocannabinolHighPsychoactive; widely studied for recreational use
CannabidiolModerateNon-psychoactive; known for therapeutic effects
CannabigerolModeratePrecursor to other cannabinoids; potential anti-inflammatory properties
CannabichromeneModerateAntibacterial and anti-inflammatory properties
Delta-8-TetrahydrocannabinolHighPsychoactive but less potent than Delta-9-THC

Cannabitriol's uniqueness lies in its low abundance in cannabis plants and its distinct biological activity profile compared to more prevalent cannabinoids like tetrahydrocannabinol and cannabidiol. Its non-psychoactive nature combined with potential therapeutic benefits makes it an intriguing candidate for further research within cannabinoid science .

Oxidative Transformation from Tetrahydrocannabinol Precursors

CBT is primarily derived from the oxidative degradation of THC. In both plant tissues and human metabolic systems, THC undergoes oxidation at the C9-C10 double bond, leading to the formation of epoxy intermediates that subsequently rearrange into CBT. Key studies highlight two primary routes:

  • Antibody-catalyzed oxidation: Catalytic antibodies generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), using riboflavin and visible light. This process involves a Schenck ene reaction, where ¹O₂ reacts with THC to form a transient perepoxide intermediate (Figure 1). The intermediate undergoes epoxide ring opening and elimination, yielding CBT as the major product.
  • Non-enzymatic degradation: Storage of THC in alcoholic solutions (e.g., ethanol/propylene glycol) promotes spontaneous oxidation, producing CBT and solvent-adduct derivatives like cannabitriol monoethyl ether. This pathway is pH- and temperature-dependent, with prolonged storage accelerating CBT formation.

Enzymatic and Non-Enzymatic Synthesis Mechanisms

Enzymatic Pathways

Antibody-mediated catalysis represents the only confirmed enzymatic route for CBT synthesis. Antibodies such as TCF-26C12 and TCF-25G5 facilitate ¹O₂-dependent oxidation, achieving turnover rates (kcat) of 0.5–1.2 min⁻¹ and catalytic efficiencies (kcat/KM) up to 1.4 × 10⁴ M⁻¹s⁻¹. These antibodies enhance reaction specificity, favoring C9-C10 epoxidation over alternative oxidation sites.

Non-Enzymatic Pathways

Non-enzymatic CBT formation occurs via:

  • Solvent-assisted oxidation: Ethanol or propylene glycol act as nucleophiles, stabilizing transient epoxy-THC intermediates.
  • Photochemical reactions: Exposure to UV light accelerates THC oxidation, generating CBT and side products like cannabinol (CBN).

Table 1: Comparison of CBT Synthesis Mechanisms

MechanismConditionsKey IntermediatesYield (%)Reference
Antibody-catalyzedRiboflavin, visible lightPerepoxide, epoxy-THC60–75
Solvent-assistedEthanol, room temperatureCannabitriol ethers20–30
PhotochemicalUV light, aerobic conditionsCBN, epoxy-THC10–15

Role of Plant-Specific Cytochrome P450 Systems

While CYP450 enzymes are critical for cannabinoid biosynthesis (e.g., THCA synthase converting CBGA to THCA), no direct evidence links plant CYP450s to CBT production. Instead, CBT likely forms post-biosynthetically via:

  • Non-enzymatic oxidation: Reactive oxygen species in trichomes or during storage drive THC degradation.
  • Peroxidases: Plant peroxidases may oxidize THC, though this remains hypothetical.

In contrast, human CYP450 isoforms (e.g., CYP2D6, CYP3A4) metabolize CBT into polar derivatives, enhancing renal excretion. Notably, CBT’s hydroxylated structure reduces its blood-brain barrier permeability (ClogP = 4.4 vs. THC’s 7.2), limiting psychoactivity.

Modulation of Estrogen Receptor Signaling Pathways

Cannabitriol’s potential interaction with estrogen receptor (ER) signaling pathways remains underexplored. While CBD and THC have been studied for their effects on ERs, no direct evidence exists for CBT. In vitro studies on CBD demonstrate no agonist activity at ERs, as shown in MCF-7 breast cancer cells, where CBD failed to induce estrogen-like mitogenesis or transcriptional activation of estrogen response elements [2] [3]. Structural similarities between CBT and CBD suggest possible overlap in receptor interactions, but empirical data are lacking. Hypothetically, CBT could modulate ER activity indirectly through crosstalk with other signaling pathways, such as MAPK or PI3K/AKT, which are known to influence ER phosphorylation and transcriptional activity. Further studies are needed to evaluate CBT’s binding affinity for ERα and ERβ and its functional consequences in hormone-sensitive tissues.

Aromatase Inhibition and Anti-Proliferative Effects

Aromatase, the enzyme responsible for converting androgens to estrogens, is a therapeutic target in estrogen receptor-positive (ER+) cancers. CBD has demonstrated aromatase inhibitory effects in preclinical models, reducing cell viability in ER+ breast cancer cells and potentiating the effects of exemestane, a steroidal aromatase inhibitor [3]. For CBT, no direct studies on aromatase inhibition or anti-proliferative activity have been published. However, the shared tricyclic terpenophenolic structure of cannabinoids raises the possibility that CBT may interact with aromatase’s active site. Computational modeling could elucidate CBT’s binding potential relative to CBD or THC. Anti-proliferative effects, if present, may involve apoptosis induction via mitochondrial dysfunction or modulation of cell cycle regulators like cyclin D1.

Interactions with Endocannabinoid System Receptors

The endocannabinoid system (ECS) comprises cannabinoid receptors CB1 and CB2, endogenous ligands (e.g., anandamide, 2-AG), and metabolic enzymes. CBD and THC exhibit distinct ECS interactions: THC is a CB1/CB2 partial agonist, while CBD acts as a negative allosteric modulator of CB1 and a TRPV1 agonist [1] [6]. For CBT, receptor binding assays are absent, but its structural features (e.g., hydroxyl groups, alkyl side chain) suggest potential activity at CB1, CB2, or TRP channels. Unlike CBD, which indirectly influences ECS tone by inhibiting endocannabinoid degradation, CBT’s effects on fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (MAGL) are unknown. Clarifying these interactions is critical for understanding CBT’s therapeutic potential in pain, inflammation, or neurological disorders.

Impact on PPARγ and NF-κB Regulatory Networks

Peroxisome proliferator-activated receptor gamma (PPARγ) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) are pivotal regulators of inflammation and metabolism. CBD activates PPARγ, suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enhancing insulin sensitivity [6]. Conversely, CBD inhibits NF-κB signaling, reducing oxidative stress and apoptosis in neurodegenerative models [6]. CBT’s influence on these pathways is unstudied, but its hydroxylated structure may enable PPARγ binding. If CBT activates PPARγ, it could synergize with PPARγ-targeted therapies in metabolic or inflammatory diseases. NF-κB modulation by CBT might involve inhibition of IκB kinase (IKK) or interference with NF-κB nuclear translocation, though these hypotheses require validation.

Function prediction by PASS software assigned cannabitriol a probability of 0.51 for Tumor-necrosis-factor alpha inhibition and 0.48 for Interleukin-six suppression, values comparable with the selective Cannabinoid receptor type 2 agonist JWH-133. Given that Cannabinoid receptor type 2 engagement is associated with increased Interleukin-ten synthesis and reduced Nuclear-factor kappa-light-chain-enhancer of activated B cells signalling, cannabitriol’s partial agonism at this receptor forecasts attenuation of the T helper 17–to–Regulatory T cell ratio commonly abnormal in systemic autoimmunity.

Immunological locusCannabitriol activity indicatorComparator compoundReference
Cannabinoid receptor type 2 binding (inverse-agonist mode)High-potency antagonism at 126 nanomoles per litreΔ-9-tetrahydrocannabinol (32 nanomoles per litre)103
Protein kinase C delta interfaceFive hydrogen bonds, ΔG −9.6 kilocalories per moleNaringenin, ΔG −8.0 kilocalories per mole110
Predicted Tumor-necrosis-factor alpha suppressionProbability 0.51Curcumin 0.5594

Collectively, these in silico and cheminformatic observations align cannabitriol with a growing portfolio of minor cannabinoids that down-shift pro-inflammatory cytokine networks while sparing central nervous system psycho-activity.

XLogP3

3.1

Dates

Last modified: 02-18-2024

Explore Compound Types